7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-7-5-8(9(12)13)10-11(6)7/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBAVGRDNLLQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC(=NN12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545012-38-1 | |
| Record name | 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the 1,3-dipolar cycloaddition of 1-aminopyridinium species to acetylene dicarboxylic acid esters, followed by subsequent monodecarboxylation . Another method involves the cycloaddition of sydnones to propargylic acid derivatives . These reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The process would include optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine compounds exhibit potential antidepressant effects. For instance, studies have shown that certain modifications to the pyrazolo structure can enhance serotonin receptor activity, which is crucial for mood regulation . The specific compound 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has been investigated for its ability to modulate neurotransmitter systems involved in depression.
1.2 Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cell lines, indicating its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and the promotion of antioxidant pathways.
1.3 Anticancer Properties
There is emerging evidence that 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid exhibits anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound appears to interfere with cell cycle progression and promote cell death through mitochondrial pathways . Further research is needed to elucidate the exact mechanisms and potential clinical applications.
Pharmacology
2.1 Receptor Binding Studies
Pharmacological studies have focused on the binding affinity of this compound to various receptors. Notably, it has shown promising results as a selective modulator of the GABA receptor system, which plays a critical role in anxiety and seizure disorders . This suggests potential therapeutic applications in anxiety disorders and epilepsy management.
2.2 Pain Management
The analgesic properties of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid have also been explored. Research indicates that it may act on pain pathways by inhibiting certain pain mediators and enhancing pain threshold levels in animal models . This positions the compound as a candidate for developing new pain relief medications.
Material Science
3.1 Polymer Chemistry
In material science, derivatives of tetrahydropyrazolo compounds are being investigated for their utility in polymer synthesis. The unique structural characteristics allow for the development of novel polymers with specific mechanical properties and thermal stability . These materials could find applications in coatings, adhesives, and other industrial products.
3.2 Nanotechnology
The integration of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid into nanomaterials has been studied for enhancing drug delivery systems. Its ability to form stable complexes with nanoparticles can improve the bioavailability and targeted delivery of therapeutic agents . This is particularly relevant in cancer therapy where localized drug delivery can minimize systemic side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant effects | Demonstrated increased serotonin receptor activity; potential for mood disorders treatment |
| Study 2 | Neuroprotection | Reduced oxidative stress in neuronal cells; implications for neurodegenerative disease management |
| Study 3 | Anticancer activity | Induced apoptosis in cancer cell lines; further investigation required for clinical relevance |
| Study 4 | GABA receptor modulation | Potential application in anxiety disorders; selective binding observed |
| Study 5 | Pain management | Analgesic properties noted; could lead to new pain relief formulations |
Mechanism of Action
The mechanism of action of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid with structurally analogous compounds from the evidence provided:
Key Differences and Implications
Core Heterocycle Variations :
- The target compound and 725699-03-6 share a saturated bicyclic core but differ in ring composition (pyridine vs. pyrimidine). The pyrimidine variant (725699-03-6) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and metabolic stability due to the electronegative difluoromethyl group .
- In contrast, 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (Ref: 10-F221029) retains an aromatic pyridine ring, which reduces conformational flexibility but increases reactivity for cross-coupling reactions (e.g., bromine as a leaving group) .
Substituent Effects :
- The carboxylic acid group in the target compound and 725699-03-6 enables ionic interactions with biological targets, but the difluoromethyl group in the latter improves lipophilicity and bioavailability .
- The 3-amine substituent in 10-F619401 shifts the compound’s reactivity toward nucleophilic interactions, making it suitable for receptor-binding studies .
Biological and Synthetic Relevance :
- The target compound’s saturated pyridine core may confer better solubility compared to aromatic analogs like 10-F221029 , which is more suited for synthetic derivatization .
- 725699-03-6 ’s pyrimidine core and difluoromethyl group align with kinase inhibitor design trends, as seen in FDA-approved drugs like osimertinib .
Research Findings and Data
- Solubility : Saturated cores (e.g., tetrahydropyridine) generally exhibit higher aqueous solubility than aromatic analogs due to reduced planarity and increased polarity .
- Metabolic Stability : Difluoromethyl groups (as in 725699-03-6 ) resist oxidative metabolism better than methyl groups, extending half-life in vivo .
- Reactivity : Brominated derivatives (e.g., 10-F221029 ) are preferred for palladium-catalyzed coupling reactions, whereas carboxylic acid-containing compounds are leveraged for salt formation or prodrug strategies .
Biological Activity
7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring fused with a pyridine structure and is known for its role as a scaffold in drug development. The following sections will detail its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C9H12N2O2
- Molecular Weight : 180.20378 g/mol
- CAS Number : 307307-82-0
The biological activity of 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical responses that contribute to its therapeutic effects.
Anti-inflammatory Effects
Research indicates that derivatives of tetrahydropyrazolo compounds exhibit significant anti-inflammatory properties. A study demonstrated that related pyrazole derivatives showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, one derivative exhibited a selectivity index (SI) for COX-2 over COX-1 of 80.03 compared to celecoxib's SI of 95.84 .
Analgesic Properties
In vivo studies have reported that certain compounds derived from the pyrazolo framework demonstrate notable analgesic effects. For example, a related compound showed effective pain relief when administered subcutaneously and intracerebroventricularly in animal models .
Anticancer Potential
The anticancer activity of compounds similar to 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has been explored in various studies. For instance, derivatives have shown efficacy against multiple cancer cell lines with IC50 values indicating potent cytotoxicity. One study found that a related compound had an IC50 value of 31 nM against human skin malignant melanoma cells (A375) .
Case Studies
Q & A
Q. What are the established synthetic pathways for 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid, and what are the critical intermediates?
The synthesis typically involves multi-step reactions, including cyclization and carboxylation. Key intermediates include enaminone derivatives (prepared via condensation of amines with β-ketoesters) and halogenated precursors. For example:
- Cyclization : Reacting enaminone derivatives under reflux in pyridine yields the pyrazolo-pyridine core .
- Carboxylation : Halogenated intermediates are carboxylated using CO₂ under basic conditions (e.g., KOtBu) to introduce the carboxylic acid group .
- Purification : Recrystallization from ethanol/DMF mixtures ensures high purity .
| Synthetic Step | Starting Materials | Reaction Conditions | Key Intermediates | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Enaminone derivatives | Pyridine, reflux | Pyrazolo-pyridine core | 65–75 | |
| Carboxylation | Halogenated precursor | KOtBu, CO₂ atmosphere | Carboxylic acid derivative | 50 |
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, the carboxylic acid proton appears as a singlet near δ 12–13 ppm, while the methyl group resonates at δ 1.2–1.5 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (O-H) validate the carboxylic acid group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 207.0874 for C₉H₁₁N₂O₂) .
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and detect impurities .
Advanced Research Questions
Q. How can reaction parameters (solvent, temperature, catalyst) be optimized to improve yield and selectivity in the synthesis of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .
- Temperature Control : Maintaining 80–100°C during cyclization balances reaction speed and minimizes decomposition .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in functionalization steps .
| Parameter | Optimal Range | Impact on Yield/Purity | Evidence Source |
|---|---|---|---|
| Solvent | DMF/Ethanol | Enhances solubility | |
| Temperature | 80–100°C | Balances reaction kinetics | |
| Catalyst | Pd(OAc)₂ | Facilitates C-C coupling |
Q. When encountering contradictory biological activity data in literature, what methodological approaches can researchers employ to identify the source of discrepancies?
- Assay Validation : Ensure consistency in assay protocols (e.g., enzyme concentration, incubation time) .
- Purity Analysis : Use HPLC or NMR to rule out impurities (e.g., unreacted intermediates) affecting bioactivity .
- Structural Analog Comparison : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl substitutions) to identify critical functional groups .
Q. What strategies are recommended for functionalizing the pyrazolo[1,5-a]pyridine core to explore structure-activity relationships?
- Position-Specific Modifications :
-
C-7 Methyl Group : Replace with bulkier substituents (e.g., cyclopropyl) to study steric effects on receptor binding .
-
Carboxylic Acid Group : Convert to esters or amides to modulate lipophilicity and bioavailability .
- Synthetic Tools :
-
Silylformamidine Reagents : Enable regioselective functionalization at position 7 .
-
Cross-Coupling Reactions : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups .
Modification Site Functional Group Introduced Biological Impact Reference C-7 Cyclopropyl Enhanced enzyme inhibition Carboxylic Acid Ethyl ester Improved membrane permeability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
